molecular formula C12H8FNO B8641973 4-Fluoro-3-(pyridin-2-yl)benzaldehyde

4-Fluoro-3-(pyridin-2-yl)benzaldehyde

Cat. No.: B8641973
M. Wt: 201.20 g/mol
InChI Key: NMTIYWJILGRSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(pyridin-2-yl)benzaldehyde is a fluorinated biphenyl-based building block designed for research and development applications. This compound features a benzaldehyde core that is differentially substituted with an electron-withdrawing fluorine atom and a nitrogen-rich pyridin-2-yl ring. The aldehyde group provides a versatile handle for further synthetic elaboration through condensation, reduction, or nucleophilic addition reactions, enabling the construction of more complex molecular architectures . The presence of the fluorine atom can significantly influence the compound's electronic characteristics, metabolic stability, and binding affinity in target systems, making it a valuable intermediate in medicinal chemistry and drug discovery projects . Similarly, the pyridine moiety acts as a coordinating ligand, which can be exploited in metallochemistry or materials science. This chemical is intended for use as a key precursor in the synthesis of potential bioactive molecules, such as kinase inhibitors , and for the development of advanced materials. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

4-fluoro-3-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-5-4-9(8-15)7-10(11)12-3-1-2-6-14-12/h1-8H

InChI Key

NMTIYWJILGRSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

(a) 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
  • Structure : A benzaldehyde derivative with a pyridin-2-yl group substituted with a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic aromatic substitution or cross-coupling reactions compared to the fluorine-substituted analog.
  • Physical Properties : Melting point (91–93°C) and molecular weight (251.20 g/mol) are reported .
(b) trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I)
  • Structure : Features a vinyl (-CH=CH-) linker between the benzaldehyde and pyridin-2-yl groups.
  • Key Differences: The extended conjugation via the vinyl group increases π-electron delocalization, which may enhance UV-Vis absorption properties. Single-crystal X-ray diffraction reveals a monoclinic system (space group P21/c) with unit cell parameters a = 12.6674 Å, b = 7.2173 Å, c = 11.5877 Å, and β = 97.203° .
(c) 4-Fluoro-3-(trifluoromethyl)benzaldehyde
  • Structure : Contains both fluorine and trifluoromethyl groups on the benzaldehyde ring.

Functional Group Modifications

(a) Carboxylic Acid Derivatives (Compounds III and IV)
  • Structure : Oxidation of aldehydes (e.g., I and II) yields trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III) and its pyridin-4-yl analog (IV).
(b) Fluorophenyl-Benzaldehyde Derivatives
  • Examples : 3-(4-Fluorophenyl)benzaldehyde and 4-(3-fluorophenyl)benzaldehyde.
  • Key Differences : Replacing the pyridine ring with a fluorophenyl group eliminates nitrogen-based coordination sites, reducing utility in metal-organic frameworks or catalysis .

Crystallographic and Spectroscopic Data

Compound Space Group Unit Cell Parameters (Å, °) Notable Spectral Features (IR, UV-Vis) Reference
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) P21/c a = 12.6674, b = 7.2173, c = 11.5877, β = 97.203 Strong C=O stretch (IR: ~1700 cm⁻¹), λmax ~350 nm (UV-Vis)
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde N/A N/A Not reported; inferred higher λmax due to -CF₃
4-Fluoro-3-(trifluoromethyl)benzaldehyde N/A N/A Dual electron-withdrawing groups increase C=O reactivity

Preparation Methods

Substrate Preparation and Boronic Acid Partners

The synthesis begins with 4-bromo-3-fluorobenzaldehyde as the electrophilic partner, which reacts with pyridin-2-ylboronic acid in the presence of a palladium catalyst. The boronic acid is typically prepared via lithiation-borylation of 2-bromopyridine, achieving yields exceeding 85%.

Catalytic System and Reaction Conditions

A optimized protocol involves Pd(PPh₃)₄ (2 mol%) or Pd₂(dba)₃/XantPhos (1:2 molar ratio) in toluene at 110°C. The base t-BuONa is critical for transmetallation, while anhydrous conditions prevent boronic acid hydrolysis. Reaction times range from 12–24 hours, yielding 70–90% of the target compound.

Table 1: Suzuki-Miyaura Coupling Optimization

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄t-BuONaToluene11078
Pd₂(dba)₃/XantPhost-BuONaDMF10085
Pd(OAc)₂/SPhosK₂CO₃Dioxane9072

Mechanistic studies highlight that electron-deficient ligands like XantPhos enhance oxidative addition rates of the aryl bromide. Side products, such as homocoupled bipyridines, are minimized by maintaining a 1:1.2 stoichiometric ratio of benzaldehyde to boronic acid.

Acetal Protection-Deprotection Strategy

Patented routes leverage acetal intermediates to protect the aldehyde group during harsh reaction conditions, later deprotecting it under acidic hydrolysis.

Synthesis of 3-Bromo-4-fluoro-benzaldehyde Acetal

The process involves reacting 3-bromo-4-fluorobenzyl alcohol with trimethyl orthoformate in the presence of p-toluenesulfonic acid (TsOH) . The acetal (e.g., 3-bromo-4-fluoro-benzaldehyde dimethyl acetal ) is isolated in 92% yield after distillation.

Copper-Mediated Coupling with Pyridine Derivatives

The acetal undergoes Ullmann-type coupling with 2-hydroxypyridine using CuI (10 mol%) and 1,10-phenanthroline in DMF at 150°C. This step introduces the pyridin-2-yl group, yielding This compound dimethyl acetal in 68% yield.

Acidic Hydrolysis to Aldehyde

The acetal is hydrolyzed using aqueous HCl in THF at room temperature for 6 hours, achieving quantitative conversion to the aldehyde. This step avoids side reactions such as oxidation or polymerization.

Friedel-Crafts Acylation and Limitations

While Friedel-Crafts acylation is theoretically feasible, practical challenges limit its utility. Attempts to acylate 4-fluorobenzaldehyde with 2-chloropyridine using AlCl₃ result in poor regioselectivity (<30% yield) and competing halogen exchange. Microwave-assisted variants in CH₃CN at 150°C marginally improve yields to 45% but require costly purification.

Oxidative Methods from Benzyl Alcohol Precursors

Chromium-Based Oxidation

3-Bromo-4-fluoro-benzyl alcohol is oxidized to 3-bromo-4-fluorobenzaldehyde using CrO₃/pyridine/HCl in CH₂Cl₂ at 0°C. This method achieves 88% yield but generates toxic waste.

Nitric Acid Oxidation

A greener alternative employs 65% HNO₃ in H₂O at 25°C, yielding 76% of the aldehyde after extraction with toluene. However, over-oxidation to carboxylic acids occurs if reaction times exceed 4 hours.

Industrial-Scale Considerations

Continuous flow reactors enhance the Suzuki-Miyaura coupling’s scalability. A pilot study using Pd/C in a fixed-bed reactor achieved 93% conversion with a residence time of 30 minutes. Catalyst leaching remains a challenge, necessitating periodic reactivation with H₂ at 200°C .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-(pyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated benzaldehyde precursors and pyridinyl boronic acids. Temperature optimization is critical: evidence from fluorobenzaldehyde derivatives suggests reaction yields vary significantly between 35°C and 55°C, with 45–50°C often optimal for balancing kinetics and side-product suppression . Characterization via 1H^1H/13C^{13}C NMR and LC-MS is essential to confirm regioselectivity and purity. For example, crystallographic data (e.g., Acta Cryst. E) can resolve ambiguities in aldehyde and pyridinyl group positioning .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Identify fluorine-proton coupling in the 1H^1H NMR spectrum (e.g., 4JFH^4J_{F-H} splitting in the aromatic region) .
  • X-ray Diffraction : Resolve spatial arrangements of the pyridinyl and fluoro groups, as demonstrated in structurally similar compounds like 2-Fluoro-5-(4-fluorophenyl)pyridine .
  • Mass Spectrometry : Confirm molecular weight (expected m/z: 201.20 for C12_{12}H8_8FNO) and rule out oxidation byproducts .

Advanced Research Questions

Q. How do electronic effects of the pyridinyl and fluoro groups influence the reactivity of this compound in further derivatization?

  • Methodological Answer : The electron-withdrawing fluoro group activates the benzaldehyde for nucleophilic attacks (e.g., Schiff base formation), while the pyridinyl nitrogen directs electrophilic substitutions. Computational studies (DFT) can predict reactive sites, as seen in analogous compounds like 4-{Phenyl[4-(6-phenyl-2,2'-bipyridin-4-yl)phenyl]amino}benzaldehyde . Experimentally, monitor reactions via in-situ IR to track aldehyde consumption and intermediate formation.

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. For example:
  • Dynamic NMR : Detect hindered rotation in pyridinyl-benzaldehyde linkages at low temperatures .
  • Complementary Techniques : Pair X-ray data (e.g., Acta Cryst. E reports) with 19F^{19}F-NMR to distinguish positional isomers .
  • Crystallographic Refinement : Apply restraints to disordered fluorine atoms in diffraction models .

Q. How can researchers design experiments to explore the biological activity of this compound derivatives?

  • Methodological Answer :
  • Target Identification : Use molecular docking to screen against pyridine-interacting enzymes (e.g., kinases), leveraging structural analogs like 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride .
  • In-Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (IC50_{50}) studies, referencing protocols for related fluorinated pyridines .
  • Metabolic Stability : Employ LC-MS/MS to track aldehyde oxidation to carboxylic acids, a common metabolic pathway for benzaldehydes .

Q. What advanced techniques optimize regioselective functionalization of the pyridinyl ring?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyridinyl positions, guided by fluorine’s directing effects .
  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Buchwald-Hartwig) for C–N bond formation, as demonstrated in 3-(2-Chloro-pyrimidin-4-yl)-4-fluoro-benzaldehyde derivatives .
  • Protection/Deprotection : Temporarily mask the aldehyde group with acetals to prevent interference during pyridinyl modifications .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reaction yields under varying synthetic conditions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions. For example, fluorobenzaldehyde syntheses show nonlinear yield-temperature relationships, with 45°C often ideal .
  • Byproduct Analysis : Use GC-MS or HPLC to detect side products (e.g., oxidized aldehydes or dimerized pyridines) .

Q. What experimental frameworks validate the compound’s utility in material science applications?

  • Methodological Answer :
  • Photophysical Studies : Measure fluorescence quantum yields and Stokes shifts to assess suitability as a fluorophore, comparing to 4-{5-[(4-fluorobenzyl)sulfanyl]triazolyl}pyridine derivatives .
  • Thermal Stability : Perform TGA/DSC to evaluate decomposition thresholds, critical for high-temperature material processing .

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